

Technical Support Center: Enhancing the Surface Area of Lanthanum Cobalt Oxide

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Compound of Interest

Compound Name: Cobalt;lanthanum

Cat. No.: B15459713

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This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for enhancing the surface area of lanthanum cobalt oxide (LaCoO_3).

Frequently Asked Questions (FAQs)

Q1: Why is a high surface area important for lanthanum cobalt oxide?

A1: A high surface area is crucial for applications where interfacial reactions are dominant. In catalysis, for example, a larger surface area provides more active sites for reactants to adsorb and react, leading to higher catalytic activity. For applications such as gas sensors and solid oxide fuel cell electrodes, a high surface area enhances the interaction with gas molecules and improves electrochemical performance.

Q2: What are the most common methods to increase the surface area of LaCoO_3 ?

A2: The most common methods include sol-gel synthesis, hydrothermal treatment, mechanochemical activation (high-energy ball milling), and co-precipitation. These techniques allow for the synthesis of nanocrystalline or porous LaCoO_3 with significantly higher surface areas compared to the conventional solid-state reaction method.

Q3: How does calcination temperature affect the surface area of LaCoO_3 ?

A3: Calcination is a critical step in the synthesis of LaCoO_3 to achieve the desired perovskite crystal structure. However, there is an inverse relationship between calcination temperature and surface area. Higher temperatures promote grain growth and sintering, which leads to a decrease in the specific surface area. Therefore, it is essential to optimize the calcination temperature to achieve a well-crystallized perovskite phase with a minimal loss of surface area.

Q4: What is a typical range for the specific surface area of LaCoO_3 synthesized by different methods?

A4: The specific surface area can vary significantly depending on the synthesis method and conditions. LaCoO_3 prepared by the conventional solid-state reaction typically has a very low surface area ($<5 \text{ m}^2/\text{g}$). In contrast, methods like sol-gel, hydrothermal, and co-precipitation can yield surface areas ranging from tens to over a hundred m^2/g . Mechanochemical synthesis can also produce materials with enhanced surface area, typically in the range of $10\text{-}40 \text{ m}^2/\text{g}$.

Data Presentation: Surface Area of LaCoO_3 by Synthesis Method

Synthesis Method	Precursors	Calcination Temperature (°C)	Resulting Specific Surface Area (m ² /g)	Reference
Mechanochemical	LaCl ₃ ·7H ₂ O, CoCl ₂ , Na ₂ CO ₃	600	38.4	[1]
Mechanochemical	LaCl ₃ , CoCl ₂ , NaOH	600 (873 K)	~10	[2]
Direct Mechanochemical	La ₂ O ₃ , Co ₂ O ₃	-	~3.5	[2]
Co-precipitation	La(NO ₃) ₃ , Co(NO ₃) ₂	600	~23	[3]
Microwave-Assisted Co-precipitation	La(NO ₃) ₃ , Co(NO ₃) ₂	750	15-25	[4]
Solid-State Reaction	La ₂ O ₃ , Co ₃ O ₄	1000	Can be as low as 1-2	

Experimental Protocols & Troubleshooting Guides

Below are detailed experimental protocols for key synthesis methods, each followed by a troubleshooting guide in a question-and-answer format to address potential issues.

Sol-Gel Synthesis

The sol-gel method allows for the formation of a homogenous gel from precursors, which upon drying and calcination, yields a high-surface-area powder.

Experimental Protocol

- Precursor Solution Preparation:

- Dissolve stoichiometric amounts of lanthanum nitrate hexahydrate ($\text{La}(\text{NO}_3)_3 \cdot 6\text{H}_2\text{O}$) and cobalt nitrate hexahydrate ($\text{Co}(\text{NO}_3)_2 \cdot 6\text{H}_2\text{O}$) in deionized water.
- In a separate beaker, dissolve citric acid (as a chelating agent) in deionized water. The molar ratio of citric acid to total metal ions is typically 2:1.
- Mixing and Gel Formation:
 - Slowly add the metal nitrate solution to the citric acid solution while stirring continuously.
 - Add ethylene glycol (as a polymerizing agent) to the solution. The weight ratio of citric acid to ethylene glycol is often 60:40.
 - Heat the solution to 80-90°C with constant stirring. The solution will gradually become more viscous and form a gel.
- Drying and Calcination:
 - Dry the gel in an oven at 120°C for 12 hours to remove excess water and organic solvents. The result is a porous solid.
 - Grind the dried gel into a fine powder.
 - Calcine the powder in a furnace. A typical procedure involves heating to 600-800°C for 2-4 hours in air. The heating rate is usually controlled (e.g., 5°C/min) to ensure uniform decomposition.

Troubleshooting Guide: Sol-Gel Synthesis

Q: The precursor solution does not form a stable gel and precipitates instead. What could be the cause?

A: This is likely due to an incorrect pH or an insufficient amount of chelating agent.

- Solution: Ensure the molar ratio of citric acid to metal ions is appropriate (typically 2:1). The addition of a small amount of ammonia to raise the pH can sometimes promote gelation, but this must be done carefully to avoid premature precipitation of metal hydroxides.

Q: The final powder has a very low surface area after calcination. How can I improve this?

A: A low surface area is often a result of high calcination temperatures or prolonged calcination times, which cause excessive sintering.

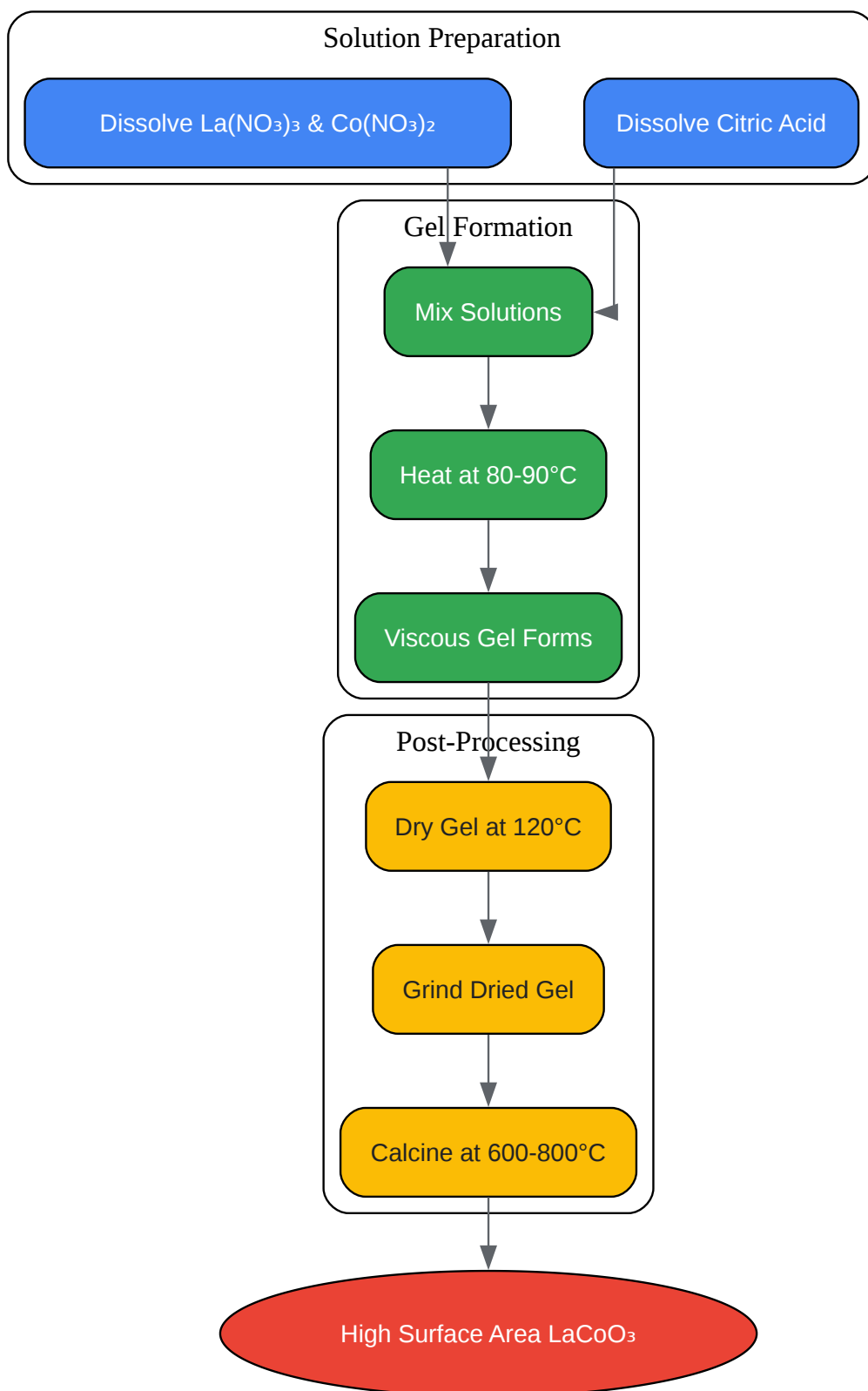
- Solution: Try reducing the calcination temperature or time. For example, if you are calcining at 800°C, try 700°C or even 600°C. Perform a thermogravimetric analysis (TGA) on your dried gel to determine the lowest temperature at which the organic components are completely removed and the perovskite phase is formed.

Q: My XRD analysis shows the presence of secondary phases (e.g., La_2O_3 , Co_3O_4) in the final product. What went wrong?

A: The presence of secondary phases indicates incomplete reaction or inhomogeneous mixing of the precursors.

- Solution:
 - Ensure that the precursors are fully dissolved and homogeneously mixed in the initial solution.
 - Increase the amount of chelating and polymerizing agents to ensure metal ions are well-dispersed within the gel network.
 - Optimize the calcination temperature and time. A temperature that is too low may not be sufficient for complete phase formation.

Workflow Diagram: Sol-Gel Synthesis



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Caption: Workflow for Sol-Gel Synthesis of LaCoO_3 .

Hydrothermal Synthesis

Hydrothermal synthesis utilizes high-temperature and high-pressure water to facilitate the crystallization of materials. This method can produce well-defined nanocrystals with high surface areas.

Experimental Protocol

- Precursor Solution:
 - Dissolve lanthanum nitrate hexahydrate and cobalt nitrate hexahydrate in deionized water in a stoichiometric ratio.
- Addition of Mineralizer:
 - Add a mineralizer, such as a solution of potassium hydroxide (KOH) or sodium hydroxide (NaOH), dropwise to the precursor solution under vigorous stirring. The mineralizer helps to control the pH and facilitates the dissolution-recrystallization process. Adjust the pH to a highly alkaline value (e.g., 10-12).
- Hydrothermal Reaction:
 - Transfer the resulting suspension to a Teflon-lined stainless-steel autoclave.
 - Seal the autoclave and heat it in an oven at a temperature between 150°C and 250°C for 12 to 48 hours.
- Product Recovery and Cleaning:
 - After the reaction, allow the autoclave to cool down to room temperature naturally.
 - Collect the precipitate by centrifugation or filtration.
 - Wash the product several times with deionized water and then with ethanol to remove any residual ions and organic impurities.
- Drying and Calcination:

- Dry the washed powder in an oven at 80-100°C overnight.
- Calcine the dried powder at a relatively low temperature (e.g., 500-700°C) for a few hours to obtain the final crystalline LaCoO_3 .

Troubleshooting Guide: Hydrothermal Synthesis

Q: The final product has a very small particle size but is highly agglomerated. How can I prevent this?

A: Agglomeration is a common issue in hydrothermal synthesis.

- Solution:
 - Consider adding a surfactant or capping agent to the precursor solution to prevent particles from sticking together.
 - After synthesis, try sonicating the product in a suitable solvent to break up the agglomerates before drying.

Q: The XRD pattern of my product shows an amorphous phase or poor crystallinity. What should I do?

A: This indicates that the hydrothermal reaction conditions were not sufficient for complete crystallization.

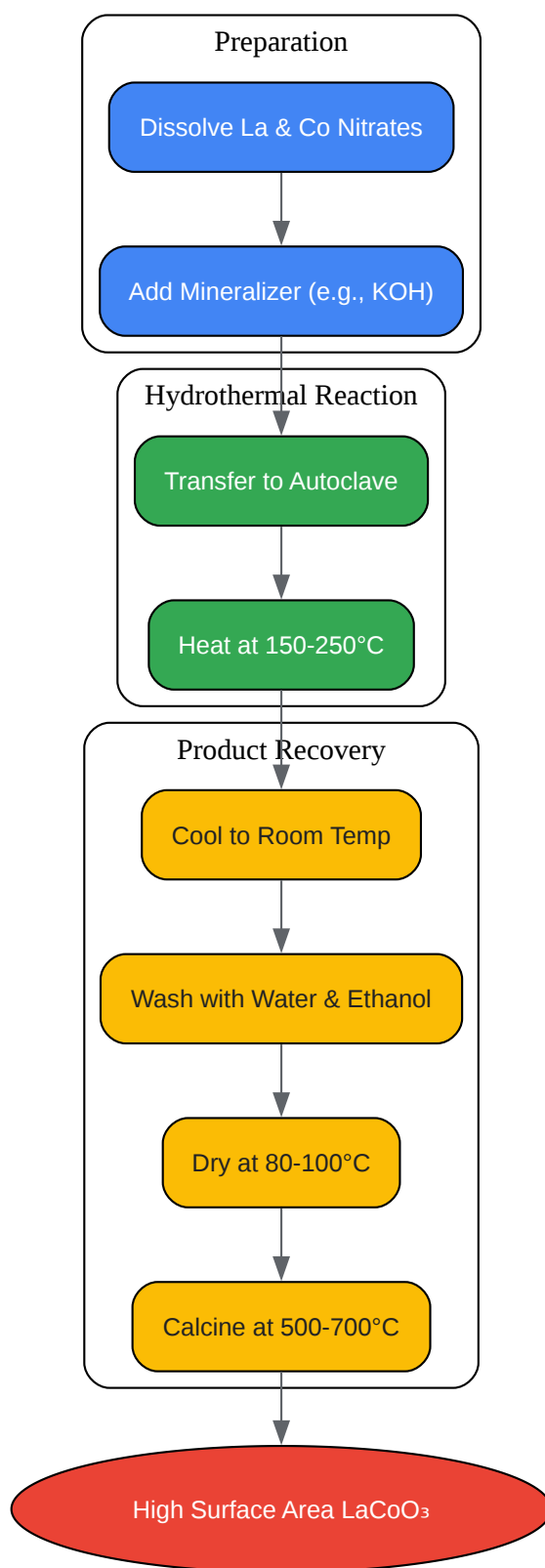
- Solution:
 - Increase the reaction temperature or prolong the reaction time.
 - Ensure the pH of the precursor solution is in the optimal range for the crystallization of LaCoO_3 .
 - A post-synthesis calcination step, even at a low temperature, can significantly improve crystallinity.

Q: The yield of the final product is very low. What could be the reason?

A: A low yield could be due to the high solubility of the intermediate species under the chosen hydrothermal conditions.

- Solution:
 - Adjust the pH of the solution. The solubility of metal hydroxides is highly pH-dependent.
 - Ensure the autoclave is properly sealed to prevent any loss of solvent and pressure during the reaction.

Workflow Diagram: Hydrothermal Synthesis



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Caption: Workflow for Hydrothermal Synthesis of LaCoO₃.

Mechanochemical Synthesis (High-Energy Ball Milling)

This method uses mechanical energy to induce chemical reactions and structural changes. It is a solvent-free method that can produce nanocrystalline powders.

Experimental Protocol

- Precursor Preparation:
 - Use either a mixture of lanthanum and cobalt oxides (La_2O_3 , Co_3O_4) or their salts (e.g., LaCl_3 , CoCl_2 with a solid-state precipitating agent like Na_2CO_3).
 - Weigh the precursors in the desired stoichiometric ratio.
- Milling:
 - Place the precursor mixture into a milling jar along with milling balls (e.g., stainless steel, zirconia). The ball-to-powder weight ratio is typically high (e.g., 20:1).
 - Mill the mixture in a high-energy planetary ball mill for several hours (e.g., 2-20 hours) at a high rotational speed (e.g., 300-500 rpm). The milling can be performed in air or an inert atmosphere.
- Post-Milling Treatment (if using salt precursors):
 - If salt precursors were used, the milled product will be a composite of LaCoO_3 and a salt byproduct (e.g., NaCl).
 - Wash the milled powder with deionized water to remove the salt byproduct.
 - Filter and dry the washed powder.
- Calcination (Optional but Recommended):
 - A low-temperature calcination step (e.g., 600-700°C) is often performed to improve the crystallinity of the LaCoO_3 phase.

Troubleshooting Guide: Mechanochemical Synthesis

Q: The XRD of the milled powder shows only the starting materials, with no perovskite phase formed. What is the problem?

A: This indicates that the mechanical energy supplied was insufficient to initiate the solid-state reaction.

- Solution:
 - Increase the milling time.
 - Increase the rotational speed of the mill.
 - Increase the ball-to-powder ratio.
 - Ensure you are using a high-energy ball mill.

Q: The final powder is heavily contaminated with material from the milling jar and balls. How can this be avoided?

A: Contamination is a common issue in high-energy ball milling.

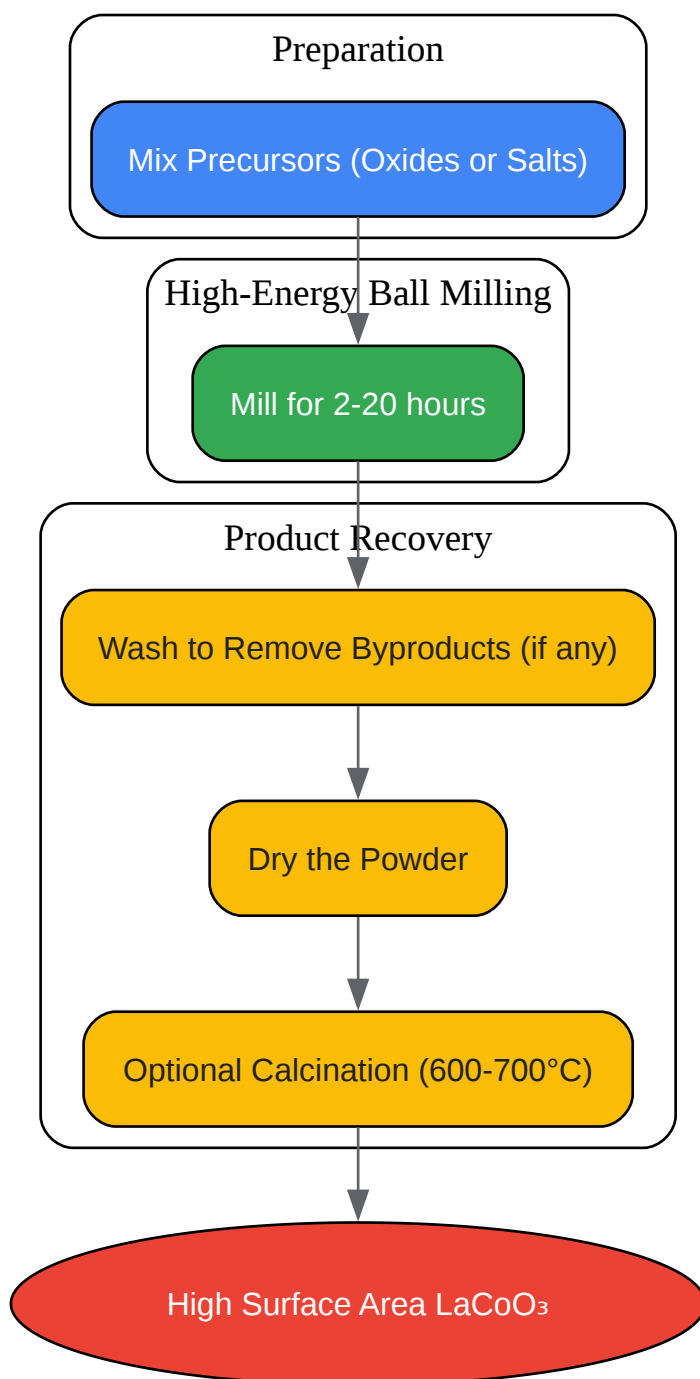
- Solution:
 - Choose milling media (jar and balls) made of a hard, wear-resistant material like zirconia or tungsten carbide.
 - Avoid excessively long milling times, as this increases wear.
 - If possible, use milling media made of the same material as one of the components of your product, although this is not always feasible.

Q: The particle size of the final product is larger than expected, and the surface area is low. Why is this happening?

A: This could be due to cold welding, where the high pressure during milling causes the fine particles to agglomerate and weld together.

- Solution:
 - Introduce a process control agent (PCA), such as a small amount of a volatile organic liquid (e.g., ethanol, hexane), which can coat the particles and prevent cold welding.
 - Optimize the milling parameters (time and speed) to find a balance between particle size reduction and agglomeration.

Workflow Diagram: Mechanochemical Synthesis



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Caption: Workflow for Mechanochemical Synthesis of LaCoO_3 .

Co-precipitation Synthesis

In this method, a precipitating agent is added to a solution of metal salts to cause the simultaneous precipitation of the metal ions as hydroxides or carbonates, which are then calcined to form the oxide.

Experimental Protocol

- Precursor Solution:
 - Prepare an aqueous solution containing stoichiometric amounts of lanthanum nitrate hexahydrate and cobalt nitrate hexahydrate.
- Precipitation:
 - Prepare a solution of a precipitating agent, such as sodium carbonate (Na_2CO_3) or ammonium hydroxide (NH_4OH).
 - Slowly add the precipitating agent to the metal salt solution under vigorous stirring. Maintain a constant pH during the precipitation process (e.g., by using a pH controller). A pH of 8-10 is typically used.
- Aging and Washing:
 - Age the resulting precipitate in the mother liquor for a few hours to ensure complete precipitation and homogenization.
 - Separate the precipitate by filtration or centrifugation.
 - Wash the precipitate thoroughly with deionized water to remove any residual ions. This step is critical to obtain a pure final product.
- Drying and Calcination:
 - Dry the precipitate in an oven at 100-120°C overnight.
 - Calcine the dried powder in a furnace at 600-800°C for 2-4 hours to decompose the hydroxides/carbonates and form the LaCoO_3 perovskite phase.

Troubleshooting Guide: Co-precipitation Synthesis

Q: The composition of my final product is not stoichiometric. What could have caused this?

A: This is a common problem in co-precipitation and is usually due to the different precipitation rates of the metal ions.

- Solution:
 - Ensure very rapid and efficient stirring during the addition of the precipitating agent to maintain a homogeneous solution.
 - Maintain a constant pH throughout the precipitation process. The precipitation pH of different metal hydroxides/carbonates can vary.
 - Add the precipitating agent very slowly to the metal salt solution.

Q: The final powder is composed of large, hard agglomerates. How can I get a finer powder?

A: Hard agglomerates can form during the drying and calcination steps.

- Solution:
 - After washing, try re-dispersing the precipitate in a solvent like ethanol and then drying.
 - Use a freeze-drying technique instead of oven drying to obtain a finer, less agglomerated powder.
 - Grind the powder gently after calcination.

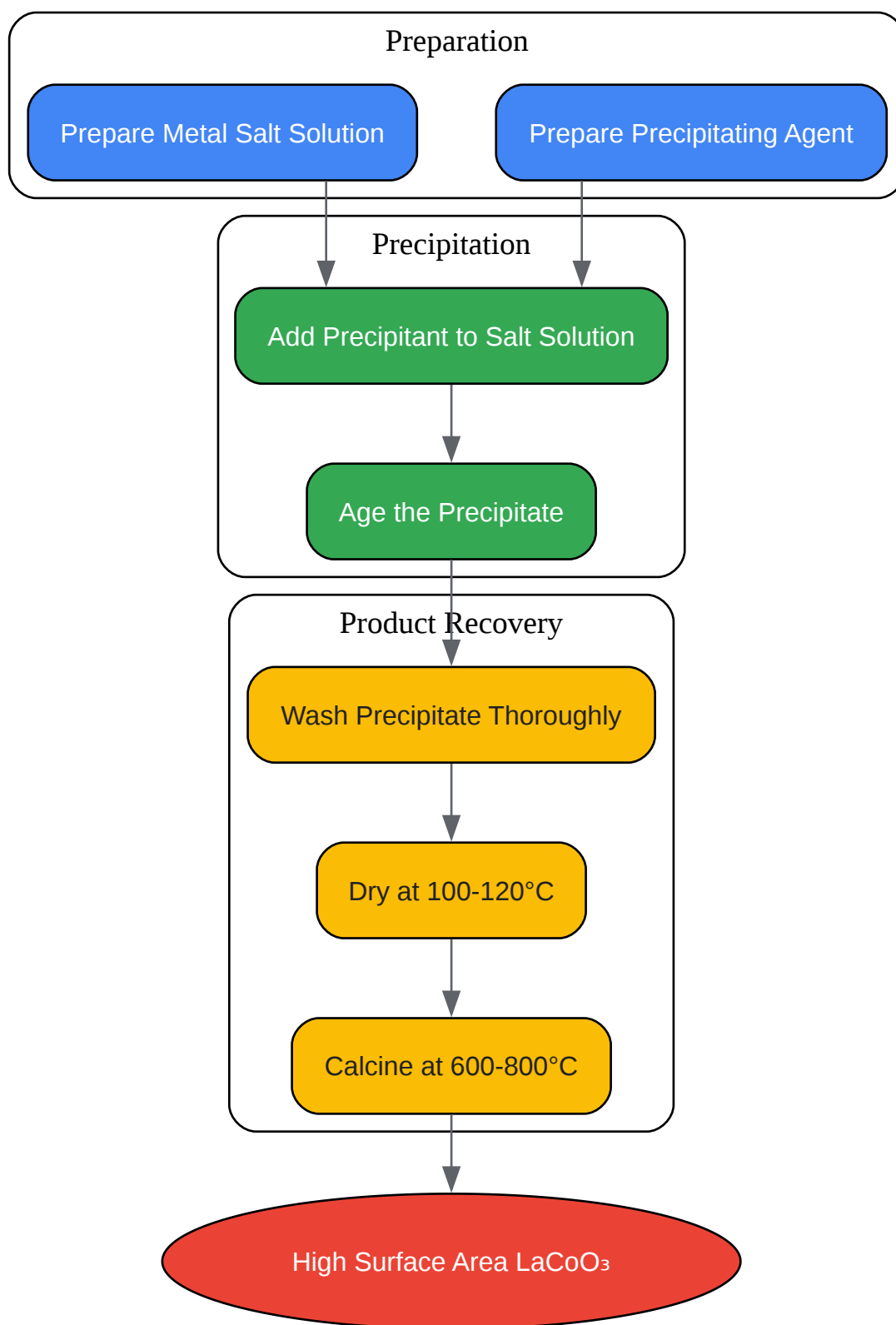
Q: My final product contains impurities, such as sodium, from the precipitating agent. How do I remove them?

A: This is due to insufficient washing of the precipitate.

- Solution:
 - Wash the precipitate multiple times with copious amounts of deionized water.

- Test the wash water for the presence of the impurity ions (e.g., using a conductivity meter or specific ion tests) until they are no longer detected.
- Consider using a precipitating agent that decomposes into volatile products upon heating, such as ammonium carbonate or urea.

Workflow Diagram: Co-precipitation Synthesis



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Caption: Workflow for Co-precipitation Synthesis of LaCoO_3 .

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